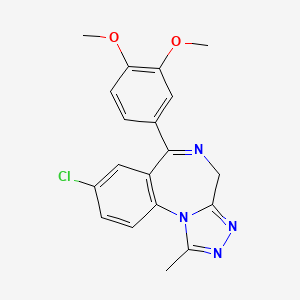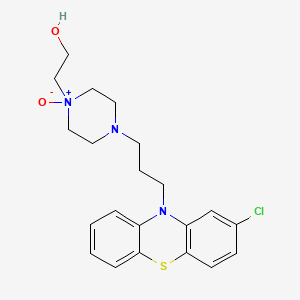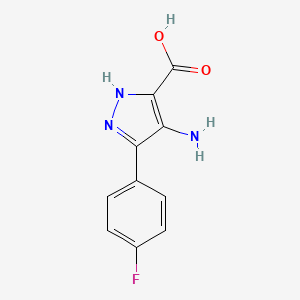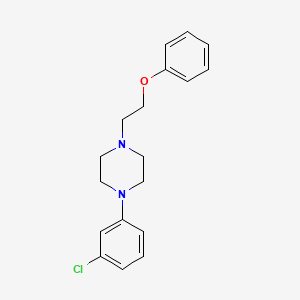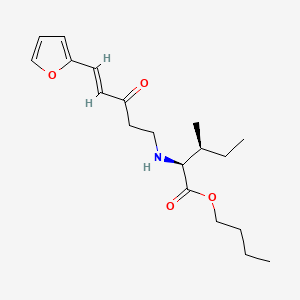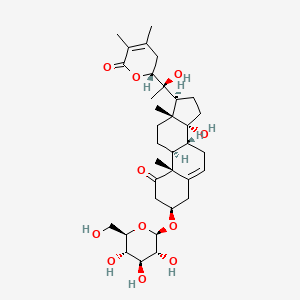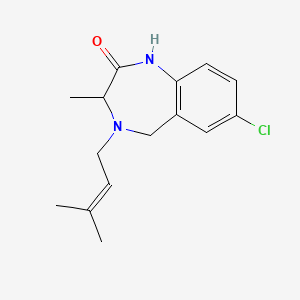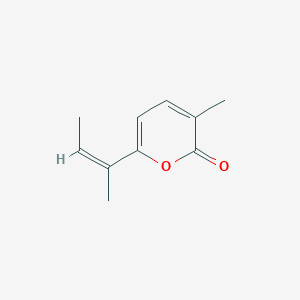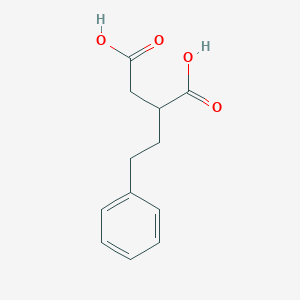
2-Phenylethylsuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethylsuccinic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethylsuccinic acid can be synthesized through several methods. One common approach involves the alkylation of succinic acid with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic processes may be employed to reduce the reaction time and improve the overall production rate.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 2-phenylethyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the phenylethyl group.
Scientific Research Applications
2-Phenylethylsuccinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies related to metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylethylsuccinic acid involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic receptors, while the succinic acid moiety may participate in metabolic processes. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Phenylsuccinic acid: Similar structure but lacks the ethyl group.
2-Phenylethylmalonic acid: Contains an additional carboxyl group compared to 2-Phenylethylsuccinic acid.
2-Phenylethylacetic acid: Similar structure but with a different backbone.
Uniqueness: this compound is unique due to its specific combination of the phenylethyl group and succinic acid backbone
Properties
CAS No. |
3448-42-8 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(2-phenylethyl)butanedioic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)8-10(12(15)16)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16) |
InChI Key |
ALBOPSCADUBUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



